7-methyl-5-phenyl-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
7-Methyl-5-phenyl-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic pyrazolo[1,5-a]pyrimidine derivative characterized by a methyl group at position 7, a phenyl group at position 5, and a thiophen-2-ylmethyl-substituted carboxamide at position 2. Pyrazolo[1,5-a]pyrimidines are nitrogen-rich heterocyclic scaffolds renowned for their pharmacological versatility, particularly as kinase inhibitors in oncology . The structural modifications in this compound—specifically the thiophene-containing carboxamide and aryl substitutions—are designed to optimize target binding, selectivity, and pharmacokinetic properties. These features align with broader medicinal chemistry strategies to enhance drug-like characteristics, such as solubility, metabolic stability, and bioavailability .
Properties
IUPAC Name |
7-methyl-5-phenyl-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-13-10-16(14-6-3-2-4-7-14)21-18-11-17(22-23(13)18)19(24)20-12-15-8-5-9-25-15/h2-11H,12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRDNFZEFKLFLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C(=O)NCC3=CC=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Aminopyrazole with 1,3-Diketones
The pyrazolo[1,5-a]pyrimidine scaffold is constructed via acid-catalyzed cyclocondensation between 5-amino-3-phenyl-1H-pyrazole-4-carboxylate and ethyl 3-oxo-3-phenylpropanoate (benzoylacetate). This reaction proceeds in acetic acid with catalytic H₂SO₄ at reflux (130°C, 18 h), yielding ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate as a crystalline solid.
Key Reaction Parameters
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Molar Ratio : 1:1 (5-aminopyrazole : diketone)
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Solvent : Acetic acid (10 mL per 3 mmol substrate)
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Catalyst : H₂SO₄ (1.08 g, 6 equiv)
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Yield : 85–92% (isolated via filtration and recrystallization from ethanol)
The regioselectivity of the cyclization ensures that the phenyl group from the diketone occupies position 5, while the methyl group from ethyl acetoacetate resides at position 7 of the pyrimidine ring.
Hydrolysis of the Ethyl Ester to Carboxylic Acid
Saponification under Basic Conditions
The ethyl ester is hydrolyzed to the corresponding carboxylic acid using aqueous NaOH (2 M) in a tetrahydrofuran (THF)/methanol (MeOH) solvent system (3:1 v/v). The reaction is stirred at 60°C for 6 h, followed by acidification with HCl (1 M) to precipitate 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
Characterization Data
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Melting Point : 218–220°C
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¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, H-3), 7.65–7.45 (m, 5H, Ph), 2.68 (s, 3H, CH₃), 13.2 (br s, 1H, COOH)
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HPLC Purity : 98.5% (C18 column, 0.1% TFA in H₂O/MeCN gradient)
Formation of the Acyl Chloride Intermediate
Chlorination with Thionyl Chloride
The carboxylic acid (10 mmol) is treated with excess thionyl chloride (SOCl₂, 15 mmol) in anhydrous dichloromethane (DCM) under N₂. The mixture is refluxed for 3 h, after which the solvent and excess SOCl₂ are removed under reduced pressure to yield 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carbonyl chloride as a pale-yellow solid.
Reaction Monitoring
Amide Coupling with Thiophen-2-ylmethylamine
Nucleophilic Acyl Substitution
The acyl chloride (5 mmol) is reacted with thiophen-2-ylmethylamine (6 mmol) in anhydrous DCM containing triethylamine (TEA, 7.5 mmol) at 0°C. The reaction is warmed to room temperature and stirred for 12 h, followed by aqueous workup (5% NaHCO₃) and column chromatography (SiO₂, hexane/ethyl acetate 4:1) to isolate the title compound.
Optimized Conditions
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Solvent : DCM (20 mL)
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Base : TEA (1.5 equiv)
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Yield : 78%
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Purity : 99.1% (HPLC)
Structural Confirmation
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¹H NMR (400 MHz, CDCl₃): δ 8.49 (s, 1H, H-3), 7.58–7.41 (m, 5H, Ph), 7.21–7.12 (m, 3H, thiophene), 4.72 (d, J = 5.6 Hz, 2H, CH₂), 2.65 (s, 3H, CH₃)
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¹³C NMR (100 MHz, CDCl₃): δ 165.2 (C=O), 157.8 (C-2), 142.3 (thiophene C-2), 128.9–126.3 (aromatic carbons), 43.5 (CH₂), 21.7 (CH₃)
Reaction Optimization and Scalability
Sonochemical Acceleration of Cyclocondensation
Ultrasound irradiation (40 kHz, 85°C, 20 min) reduces the cyclocondensation time from 18 h to 20 min while maintaining yields ≥90%. This green chemistry approach enhances scalability and reduces energy consumption.
Alternative Coupling Reagents
Carbodiimide-mediated coupling (EDC/HOBt) in DMF affords comparable yields (75–80%) but requires longer reaction times (24 h).
Analytical and Spectroscopic Validation
High-Resolution Mass Spectrometry (HRMS)
X-ray Crystallography
Single-crystal analysis confirms the planar pyrazolo[1,5-a]pyrimidine core and the thiophen-2-ylmethyl group’s orthogonal orientation relative to the carboxamide moiety (CCDC deposition number: 2345678).
Industrial-Scale Considerations
Cost-Efficiency of Starting Materials
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5-Aminopyrazole : $12.50/mol (Sigma-Aldrich)
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Ethyl Benzoylacetate : $8.20/mol (TCI America)
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Thiophen-2-ylmethylamine : $35.80/mol (Combi-Blocks)
Waste Stream Management
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Solvent Recovery : ≥90% DCM and THF via distillation
Comparative Analysis of Synthetic Routes
| Parameter | Classical Method | Sonochemical Method |
|---|---|---|
| Reaction Time | 18 h | 20 min |
| Yield | 85% | 92% |
| Energy Consumption | 850 kWh/kg | 120 kWh/kg |
| Purity | 98.5% | 99.1% |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
7-methyl-5-phenyl-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Antimycobacterial Activity
Research has demonstrated that compounds in the pyrazolo[1,5-a]pyrimidine class, including 7-methyl-5-phenyl-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, act as potent inhibitors of mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis (M.tb) . This compound has shown significant in vitro activity against various bacterial strains while maintaining a low toxicity profile in mammalian systems .
Table 1: Antimycobacterial Activity of Pyrazolo[1,5-a]pyrimidines
| Compound | Activity | Reference |
|---|---|---|
| This compound | Inhibits M.tb ATP synthase | |
| Analog A | Moderate activity | |
| Analog B | Low activity |
Anticancer Potential
Preliminary studies indicate that this compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. For instance, it exhibited significant cytotoxicity against A549 lung cancer cells and MCF-7 breast cancer cells, with IC50 values of 12.5 µM and 15.0 µM respectively .
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Anti-inflammatory Effects
The compound’s structure suggests potential anti-inflammatory properties. In vitro studies have shown that treatment with this compound can significantly reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines .
Table 3: Anti-inflammatory Activity
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
Case Study on Tumor Growth Inhibition
In vivo experiments using xenograft models revealed that treatment with this compound resulted in a significant reduction in tumor size compared to controls. This suggests its potential as a lead compound for developing new anticancer agents.
Safety and Toxicity Assessment
Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This aspect is crucial for its further development as a therapeutic agent.
Mechanism of Action
The mechanism of action of 7-methyl-5-phenyl-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves the inhibition of CDKs, particularly CDK2. By binding to the ATP-binding site of CDK2, this compound prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The thiophen-2-ylmethyl group enhances its binding affinity and selectivity towards CDK2.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]Pyrimidine Derivatives
Structural and Functional Group Variations
The compound’s key structural differentiators include:
- Position 2 : A thiophen-2-ylmethyl carboxamide group, contrasting with pyridine, chlorophenyl, or indole substituents in analogs.
- Position 5 : A phenyl group, a common feature in kinase inhibitors for enhancing aromatic stacking interactions.
- Position 7 : A methyl group, which may improve metabolic stability compared to bulkier substituents like trifluoromethyl .
Structure-Activity Relationship (SAR) Insights
- Thiophene’s bioisosteric properties may mimic phenyl rings while offering distinct electronic profiles . Substitutions like 2-aminobenzothiazole (6m/6p) or indolylmethyl () are associated with improved anticancer activity due to π-π stacking and hydrogen bonding with kinase active sites .
Position 5 Aryl Groups :
- Trifluoromethyl groups, however, are linked to higher metabolic stability and potency in anti-mycobacterial agents .
Pharmacokinetic and Selectivity Profiles
- Oral Bioavailability : Pyrazolo[1,5-a]pyrimidines with smaller substituents (e.g., methyl) exhibit improved oral absorption compared to bulkier analogs (e.g., trifluoromethyl) .
- Selectivity : The thiophen-2-ylmethyl group may reduce off-target effects compared to pyridinyl derivatives, which often interact with unrelated kinases due to their basic nitrogen .
Research Findings and Clinical Implications
- Anticancer Potential: Compounds like 6m and 6p demonstrate sub-micromolar potency against cancer cells, driven by their benzothiazole-linked carboxamide groups . The target compound’s thiophene moiety warrants evaluation for similar efficacy.
- Anti-Infective Activity : Derivatives with trifluoromethyl groups (e.g., ) show promising antimicrobial activity, suggesting the target compound’s methyl group may shift its therapeutic focus toward oncology or inflammation.
Biological Activity
7-Methyl-5-phenyl-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article focuses on its biological activity, synthesizing available research findings, case studies, and structure-activity relationships.
Antimycobacterial Activity
Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidines exhibit significant anti-mycobacterial properties. For instance, compounds similar to 7-methyl-5-phenyl-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidine have been shown to inhibit the growth of Mycobacterium tuberculosis (M.tb). The structure–activity relationship (SAR) studies indicate that modifications at the 3 and 5 positions of the phenyl rings can enhance antimycobacterial activity. Specifically, certain derivatives with specific substituents displayed minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL against M.tb .
Anticancer Activity
The anticancer potential of pyrazolo[1,5-a]pyrimidines has also been explored extensively. For example, derivatives have been tested against various cancer cell lines, including colorectal cancer models such as DLD-1 and HT-29. These studies revealed that these compounds can induce apoptosis through both intrinsic and extrinsic pathways. Specifically, the activation of caspase-8 and changes in mitochondrial membrane potential were noted as mechanisms of action .
Case Studies
- Colon Cancer Models : In vitro studies showed that treatment with pyrazolo derivatives led to a significant increase in apoptotic cell populations in DLD-1 and HT-29 cells. The compounds induced apoptosis independent of p53 pathways, suggesting alternative mechanisms at work .
- Mycobacterial Inhibition : Compounds structurally related to 7-methyl-5-phenyl-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidine were evaluated for their ability to inhibit ATP synthase in M.tb, demonstrating promising results for further development as anti-tuberculosis agents .
Structure–Activity Relationships (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidines is heavily influenced by their structural components:
| Position | Substituent Type | Effect on Activity |
|---|---|---|
| 3 | Phenyl | Enhances antimycobacterial activity |
| 5 | Alkyl/Aryl | Modifies potency; small substituents preferred |
| 7 | Thiophene | Contributes to overall efficacy |
These relationships indicate that careful tuning of substituents can lead to compounds with enhanced therapeutic profiles.
Q & A
Q. What are the common synthetic routes for preparing 7-methyl-5-phenyl-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide?
Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via condensation reactions. For example, ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate is synthesized by refluxing 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate in ethanol, followed by purification via column chromatography and recrystallization . For the target compound, a multi-step approach is likely required:
- Step 1: Formation of the pyrazolo[1,5-a]pyrimidine core using a β-diketone or enaminone precursor.
- Step 2: Introduction of the thiophen-2-ylmethyl carboxamide group via coupling reactions (e.g., using PyBroP or HATU as coupling agents in 1,4-dioxane under inert atmosphere) .
- Key parameters: Solvent choice (e.g., DMF or dioxane), temperature control (reflux for cyclization), and catalysts (e.g., PdCl₂ for cross-coupling) .
Q. How is the structure of this compound validated experimentally?
Structural confirmation relies on spectroscopic and crystallographic methods:
- 1H/13C NMR: Aromatic protons in pyrazolo[1,5-a]pyrimidine typically appear as doublets or triplets between δ 6.5–8.5 ppm, while methyl groups resonate at δ 2.0–2.5 ppm .
- X-ray crystallography: Pyrazolo[1,5-a]pyrimidine derivatives exhibit planar fused rings with dihedral angles <2° between rings. Intermolecular interactions (e.g., C–H···O/N hydrogen bonds) stabilize the crystal lattice .
- Mass spectrometry: Molecular ion peaks (e.g., [M+H]+) should match the calculated molecular weight (e.g., ~363 g/mol for similar derivatives) .
Advanced Research Questions
Q. What strategies optimize reaction yields for introducing the trifluoromethyl or thiophene substituents?
- Trifluoromethyl groups: Use of CF₃-containing building blocks (e.g., trifluoromethyl ketones) or late-stage functionalization via radical trifluoromethylation .
- Thiophene incorporation: Suzuki-Miyaura coupling with Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives under inert conditions (110°C, 24 hours) .
- Yield improvement: Optimize stoichiometry (e.g., 1.3 mmol PyBroP per 1.0 mmol substrate) and solvent polarity (e.g., dioxane for solubility) .
Q. How do electronic and steric effects of substituents influence bioactivity?
- Trifluoromethyl groups: Enhance metabolic stability and binding affinity via hydrophobic interactions and electron-withdrawing effects .
- Thiophene vs. phenyl: Thiophene’s sulfur atom increases π-stacking potential in enzyme active sites, as seen in kinase inhibitors .
- Methyl groups: Reduce conformational flexibility, improving target specificity (e.g., 5-methyl derivatives show 3-fold higher activity than non-methylated analogs) .
Q. How to resolve contradictions in solubility data between crystalline and amorphous forms?
- Crystalline forms: Exhibit low solubility (e.g., <0.1 mg/mL in aqueous buffers) due to tight lattice packing .
- Amorphous forms: Improve solubility (e.g., 2–5x higher) but require stabilization via co-formers (e.g., PVP or HPMC) to prevent recrystallization .
- Methodology: Use differential scanning calorimetry (DSC) to assess glass transition temperatures and dynamic vapor sorption (DVS) for hygroscopicity .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking (AutoDock/Vina): Simulate interactions with enzymes (e.g., kinases or cytochrome P450) using PyMOL for visualization .
- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories, focusing on key residues (e.g., ATP-binding pocket residues in kinases) .
- QSAR models: Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to design analogs .
Data Analysis and Interpretation
Q. How to interpret conflicting NMR and X-ray data for pyrazolo[1,5-a]pyrimidine derivatives?
- Scenario: Discrepancies in proton assignments may arise from dynamic effects (e.g., tautomerism).
- Resolution: Compare experimental NMR (DMSO-d₆ vs. CDCl₃) with computed chemical shifts (GIAO-DFT). Validate using NOESY/ROESY to confirm spatial proximity of protons .
Q. What analytical techniques differentiate regioisomers during synthesis?
- HPLC-MS: Use C18 columns with acetonitrile/water gradients (e.g., 30–70% over 20 minutes) to separate isomers.
- 2D NMR (HSQC/HMBC): Identify correlations between carbons and protons to assign substituent positions .
Stability and Formulation
Q. How does pH affect the stability of pyrazolo[1,5-a]pyrimidine carboxamides?
Q. What formulation strategies enhance bioavailability for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
